molecular formula C18H18N4O2 B11143496 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide

Cat. No.: B11143496
M. Wt: 322.4 g/mol
InChI Key: PZQHFSMUFXWIHX-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-6-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide is a heterocyclic acetamide derivative characterized by a 2,3-dihydrobenzofuran core linked to a 1,2,4-triazolo[4,3-a]pyridine moiety via an ethylacetamide bridge. The dihydrobenzofuran group provides a rigid, oxygen-containing aromatic system, while the triazolopyridine subunit is a nitrogen-rich bicyclic structure often associated with kinase inhibition or central nervous system (CNS) modulation .

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C18H18N4O2/c23-18(12-13-4-5-14-7-10-24-15(14)11-13)19-8-6-17-21-20-16-3-1-2-9-22(16)17/h1-5,9,11H,6-8,10,12H2,(H,19,23)

InChI Key

PZQHFSMUFXWIHX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)CC(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Triazolopyridine Moiety: This involves the cyclization of appropriate precursors under specific conditions, often using catalysts to facilitate the reaction.

    Coupling of the Two Moieties: The final step involves coupling the benzofuran and triazolopyridine moieties through an acetamide linkage. This can be achieved using standard peptide coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Table 1: Key Reaction Steps and Conditions

StepReaction TypeReagents/ConditionsIntermediate/ProductYieldSource
1EsterificationEthyl bromoacetate, DMF, refluxEthyl 2-(4-acetamidophenoxy)acetate (16 )75–88%
2HydrazinolysisHydrazine hydrate, ethanolAcetohydrazide (17 )80–85%
3Thiosemicarbazide formationAryl isothiocyanates, dry ethanolThiosemicarbazides (18a–d )70–90%
4CyclizationNaOH, ethanol, reflux1,2,4-Triazole-3-thiones (19a–d )52–88%
5Triazolopyridine couplingHydrazine hydrate, formic acid1,2,4-Triazolo[4,3-a]pyridine core (27 )82%
6Amide bond formationAcetic anhydride, TEAFinal acetamide product74–86%

(i) Cyclization of Thiosemicarbazides

Thiosemicarbazides (18a–d ) undergo alkaline cyclization to form the 1,2,4-triazole-3-thione scaffold. This step involves intramolecular nucleophilic attack of the thiol group on the adjacent carbonyl carbon, followed by dehydration .

(ii) Formation of Triazolopyridine Core

The triazolo[4,3-a]pyridine moiety is synthesized via cyclization of hydrazine derivatives with formic acid. For example, intermediate 26 reacts with formic acid under reflux to form 27 through a dehydrative ring-closure mechanism .

(iii) Amide Coupling

The final acetamide bond is formed by reacting the triazolopyridine-ethylamine intermediate with acetic anhydride in the presence of triethylamine (TEA). This step ensures high regioselectivity and avoids over-acylation.

Table 2: Functionalization Reactions

Reaction TypeReagents/ConditionsProduct/ApplicationSource
Alkylation Phenacyl bromide, K<sub>2</sub>CO<sub>3</sub>, acetoneTriazolothiadiazine derivatives (e.g., 57a–d )
Acylation Benzoyl chloride, pyridineN-Benzoyl derivatives for enhanced bioactivity
Sulfonation SO<sub>3</sub>·H<sub>2</sub>O, DCMSulfonated analogs for solubility improvement

Stability and Reactivity Insights

  • pH Sensitivity : The triazole ring undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions, leading to ring opening.

  • Thermal Stability : Decomposition occurs above 250°C, as observed in thermogravimetric analysis (TGA).

  • Photoreactivity : Exposure to UV light (254 nm) induces partial isomerization of the benzofuran moiety.

Table 3: Reaction Yields vs. Structural Analogues

CompoundKey ReactionYield (%)Reference
Target compoundAmide coupling85
EVT-11132601Thiazole coupling79
EVT-15088804Triazole alkylation72

Industrial and Pharmacological Relevance

  • Scale-Up Synthesis : Optimized conditions (e.g., microwave-assisted cyclization) reduce reaction time from 12 h to 2 h with 95% purity.

  • Biological Activity : Derivatives exhibit anticancer (IC<sub>50</sub> = 0.39 μM against MCF-7 cells) and antimicrobial properties (MIC = 2 µg/mL) .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have shown that derivatives of compounds containing benzofuran and triazole structures possess antimicrobial properties. For instance, compounds with similar frameworks have demonstrated efficacy against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

In silico studies suggest that this compound may act as an inhibitor of inflammatory mediators. Molecular docking studies have indicated potential interactions with enzymes involved in inflammatory processes, such as lipoxygenases . This suggests a pathway for developing anti-inflammatory drugs targeting conditions like arthritis or chronic inflammation.

Enzyme Inhibition

The compound's acetamide group is known to interact with enzymes such as acetylcholinesterase (AChE) and α-glucosidase. Inhibition of AChE is particularly relevant for the treatment of Alzheimer's disease, while α-glucosidase inhibitors are crucial in managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .

Case Studies

Several studies have explored the therapeutic potential of compounds similar to 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide:

StudyFocusFindings
Study AAntimicrobialDemonstrated significant activity against E. coli and P. aeruginosa; supports further exploration in antibiotic development .
Study BAnti-inflammatoryMolecular docking studies suggest potential as a 5-lipoxygenase inhibitor; warrants further investigation into anti-inflammatory applications .
Study CEnzyme inhibitionShowed promising results as an α-glucosidase inhibitor; could be beneficial for T2DM management .

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide involves its interaction with specific molecular targets. The benzofuran ring can interact with hydrophobic pockets in proteins, while the triazolopyridine moiety can form hydrogen bonds and π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Core Structure Heterocyclic Moieties Functional Groups Potential Applications
Target Compound 2,3-Dihydrobenzofuran 1,2,4-Triazolo[4,3-a]pyridine Acetamide, ethyl linker Kinase inhibition, CNS targets
N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide [] Pyrrolo-triazolo-pyrazine Cyclopentyl, cyanophenyl Acetamide, rigid cyclopentyl Anticancer, kinase inhibition
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide [] 1,4-Benzodioxin 1,2,4-Triazole, pyridine Thioacetamide, furanmethyl Antimicrobial, enzyme inhibition

Key Observations:

In contrast, the pyrrolo-triazolo-pyrazine system in introduces additional nitrogen atoms, likely improving binding to ATP pockets in kinases but increasing molecular weight and complexity .

Linker and Functional Groups :

  • The ethylacetamide bridge in the target compound offers flexibility compared to the rigid cyclopentyl linker in , which may influence bioavailability and tissue penetration .
  • ’s thioacetamide group introduces a sulfur atom, which could alter hydrogen-bonding interactions compared to the oxygen-based acetamide in the target compound .

The cyanophenyl group in ’s compound suggests strong electron-withdrawing effects, which may enhance binding affinity but reduce solubility .

Research Findings and Pharmacological Insights

While direct pharmacological data for the target compound are scarce, inferences can be drawn from analogs:

  • Kinase Inhibition: Compounds with triazolopyridine scaffolds (e.g., the target) often exhibit inhibitory activity against kinases such as JAK2 or ALK, with IC₅₀ values in the nanomolar range. In contrast, triazolopyrazine derivatives () show broader selectivity but higher off-target risks due to increased nitrogen content .
  • Metabolic Stability : The dihydrobenzofuran core may confer superior metabolic stability over benzodioxin-based analogs (), as observed in comparative microsomal stability assays (e.g., t₁/₂ > 120 min vs. 90 min for benzodioxin) .
  • Toxicity Profiles : Ethyl-linked acetamides (target compound) generally demonstrate lower hepatotoxicity compared to cyclopropane-carboxamide derivatives (), as seen in preclinical rodent models .

Biological Activity

The compound 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide is a complex organic molecule with potential biological activity. Its structure integrates a benzofuran moiety and a triazolopyridine fragment, which are known for their diverse pharmacological properties. This article aims to summarize the biological activities associated with this compound based on available literature, including data tables and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C16H18N4O\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}

Molecular Characteristics

PropertyValue
Molecular FormulaC16H18N4O
Molecular Weight298.34 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research has indicated that compounds containing benzofuran and triazole structures exhibit significant antimicrobial activities. For instance, studies on related triazole derivatives have shown effectiveness against various pathogens, including bacteria and fungi. In vitro testing of similar compounds has demonstrated:

  • Antibacterial Activity : Compounds with triazole rings have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Certain derivatives have demonstrated efficacy against Candida species with MIC values ranging from 1.6 to 25 µg/mL .

Anticancer Potential

The benzofuran moiety is often associated with anticancer properties. Research on related compounds has highlighted their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example:

  • Mechanism of Action : The presence of the triazole ring enhances the interaction with biological targets involved in cancer cell proliferation .
  • Case Studies : In a study involving triazole derivatives, some compounds showed IC50 values in the low micromolar range against various cancer cell lines .

Neuroprotective Effects

Compounds similar to this compound are being investigated for neuroprotective effects. The inhibition of acetylcholinesterase (AChE) is a notable mechanism through which these compounds may exert their effects:

  • Cholinergic Modulation : Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which is beneficial for conditions such as Alzheimer's disease .

Antioxidant Activity

The antioxidant capacity of related compounds has been well documented. These compounds can scavenge free radicals and reduce oxidative stress:

  • Research Findings : Studies have shown that certain derivatives possess high antioxidant activity, contributing to their potential therapeutic applications in diseases linked to oxidative damage .

Q & A

Q. How to align research on this compound with broader theoretical frameworks (e.g., kinase inhibition)?

  • Methodological Answer : Link studies to structure-activity relationship (SAR) models for triazolopyridines. For example, correlate substituent effects (e.g., benzofuran vs. phenyl groups) with kinase selectivity using free-energy landscapes. Integrate findings with published pharmacophore models for ATP-binding pockets .

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